molecular formula C10H6F3NO2 B1649038 3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile CAS No. 914636-80-9

3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile

Cat. No. B1649038
CAS RN: 914636-80-9
M. Wt: 229.15 g/mol
InChI Key: OQOKGOUOTDCESI-UHFFFAOYSA-N
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Description

“3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile” is a chemical compound with the molecular formula C10H6F3NO2 . It has a molecular weight of 229.16 . The compound is also known as TFMPN.


Molecular Structure Analysis

The InChI code for “3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile” is 1S/C10H6F3NO2/c11-10(12,13)16-9-4-2-1-3-7(9)8(15)5-6-14/h1-4H,5H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile” appears as a light yellow liquid .

Scientific Research Applications

Pharmaceuticals: Drug Design and Development

The trifluoromethoxy group in compounds like 2-(Trifluoromethoxy)benzoylacetonitrile is known for its ability to improve the metabolic stability and bioavailability of pharmaceuticals . This compound can be used to create novel drug candidates with enhanced pharmacokinetic properties. Its incorporation into molecules can lead to drugs that are more resistant to metabolic degradation, potentially resulting in medications with longer half-lives and improved efficacy.

Material Science: Advanced Polymer Synthesis

In material science, this compound serves as a precursor for synthesizing polymers with unique properties. The trifluoromethoxy group can impart hydrophobicity, chemical resistance, and thermal stability to polymers. This makes it valuable for creating advanced materials for use in extreme conditions or for specialized applications such as in aerospace or electronics .

Agricultural Chemistry: Pesticide Development

The introduction of the trifluoromethoxy group into pesticide molecules can enhance their potency and environmental persistence. This compound could be used to develop new classes of pesticides with improved efficacy against pests and reduced degradation in the environment, leading to more sustainable agricultural practices .

Organic Synthesis: Building Block for Complex Molecules

As a versatile building block, 2-(Trifluoromethoxy)benzoylacetonitrile is used in organic synthesis to construct complex molecules. Its reactivity allows for the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the creation of diverse molecular architectures for research and industrial applications .

Analytical Chemistry: Chromatographic Standards

In analytical chemistry, this compound can be used as a standard in chromatographic methods to calibrate instruments and validate analytical procedures. Its unique chemical signature ensures accurate and reliable measurements when analyzing complex mixtures .

Chemical Synthesis: Trifluoromethoxylation Reagents

Recent advances have led to the development of new reagents that facilitate the trifluoromethoxylation reaction, making CF3O-containing compounds more accessible. This compound can be used to generate these reagents, which are crucial for introducing the trifluoromethoxy group into various molecules, expanding the toolkit available to chemists .

Electronics: Organic Semiconductors

The electronic properties of the trifluoromethoxy group can be harnessed to design organic semiconductors. Compounds like 2-(Trifluoromethoxy)benzoylacetonitrile can be used to create semiconducting materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), contributing to the advancement of flexible and wearable electronics .

Safety and Hazards

The safety information for “3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile” can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with care, using appropriate personal protective equipment, and to avoid ingestion, inhalation, and contact with skin or eyes .

properties

IUPAC Name

3-oxo-3-[2-(trifluoromethoxy)phenyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)16-9-4-2-1-3-7(9)8(15)5-6-14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOKGOUOTDCESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241100
Record name β-Oxo-2-(trifluoromethoxy)benzenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile

CAS RN

914636-80-9
Record name β-Oxo-2-(trifluoromethoxy)benzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914636-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Oxo-2-(trifluoromethoxy)benzenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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